Cas no 1877514-07-2 (3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid)

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid is a specialized heterocyclic compound featuring a 1,2,3-triazole core with a bromo substituent and a benzyloxycarbonyl (Cbz)-protected amine group. This structure makes it a valuable intermediate in organic synthesis, particularly for peptide coupling and click chemistry applications. The presence of the reactive bromo group allows for further functionalization via cross-coupling reactions, while the Cbz-protected amine ensures selective deprotection under mild conditions. The carboxylic acid moiety enhances solubility and facilitates conjugation with other molecules. Its well-defined reactivity profile and stability under standard conditions make it suitable for pharmaceutical research and the development of novel bioactive compounds.
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid structure
1877514-07-2 structure
Product name:3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
CAS No:1877514-07-2
MF:C14H15BrN4O4
MW:383.197302103043
CID:6182629
PubChem ID:165959968

3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-1287369
    • 1877514-07-2
    • 3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
    • Inchi: 1S/C14H15BrN4O4/c1-19-12(13(15)17-18-19)10(7-11(20)21)16-14(22)23-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,16,22)(H,20,21)
    • InChI Key: BZJYZIGSILNIHN-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(CC(=O)O)NC(=O)OCC2C=CC=CC=2)N(C)N=N1

Computed Properties

  • Exact Mass: 382.02767g/mol
  • Monoisotopic Mass: 382.02767g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 420
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106Ų
  • XLogP3: 1.3

3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1287369-1.0g
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
1g
$1057.0 2023-05-23
Enamine
EN300-1287369-0.1g
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
0.1g
$930.0 2023-05-23
Enamine
EN300-1287369-0.25g
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
0.25g
$972.0 2023-05-23
Enamine
EN300-1287369-0.05g
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
0.05g
$888.0 2023-05-23
Enamine
EN300-1287369-10.0g
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
10g
$4545.0 2023-05-23
Enamine
EN300-1287369-2500mg
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
2500mg
$1650.0 2023-10-01
Enamine
EN300-1287369-100mg
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
100mg
$741.0 2023-10-01
Enamine
EN300-1287369-1000mg
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
1000mg
$842.0 2023-10-01
Enamine
EN300-1287369-0.5g
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
0.5g
$1014.0 2023-05-23
Enamine
EN300-1287369-2.5g
3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid
1877514-07-2
2.5g
$2071.0 2023-05-23

3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid Related Literature

Additional information on 3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid

Compound CAS No 1877514-07-2: 3-{[(Benzyloxy)Carbonyl]Amino}-3-(4-Bromo-1-Methyl-1H-1,2,3-Triazol-5-Yl)Propanoic Acid

The compound 3-{[(benzyloxy)carbonyl]amino}-3-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)propanoic acid (CAS No 1877514-07-2) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a benzyloxy carbonyl group, an amino group, and a triazole ring system. The presence of these functional groups makes it a versatile building block for various chemical reactions and applications.

Recent studies have highlighted the importance of triazole-containing compounds in drug discovery. The 4-bromo-1-methyl-1H-1,2,3-triazol moiety in this compound has been shown to exhibit potent biological activity, particularly in targeting specific enzymes and receptors. Researchers have demonstrated that the bromine atom at position 4 of the triazole ring can significantly influence the compound's pharmacokinetic properties, making it a promising candidate for anti-cancer drug development.

The benzyloxy carbonyl group (benzyloxy carbonyl) in the molecule plays a crucial role in stabilizing the amino group through resonance effects. This stabilization not only enhances the compound's chemical stability but also facilitates its use in peptide synthesis and other bioconjugation reactions. The propanoic acid moiety further adds to the molecule's versatility by providing a site for additional functionalization or incorporation into larger molecular frameworks.

In terms of synthesis, this compound is typically prepared via multi-step reactions involving the coupling of amino acids with triazole derivatives. The use of advanced coupling reagents and protecting groups has enabled chemists to achieve high yields and purity levels. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically enriched versions of this compound, which are essential for studying stereochemical effects in biological systems.

The application of this compound extends beyond drug discovery. Its unique electronic properties make it an attractive candidate for use in organic electronics and optoelectronic devices. For instance, the triazole ring system can act as an electron-deficient aromatic unit, facilitating charge transport in materials such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have reported that incorporating this compound into polymer blends can significantly improve their electrical conductivity without compromising mechanical properties.

From an environmental perspective, the synthesis and application of this compound are designed to minimize ecological impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, has become increasingly prevalent in its production processes. Additionally, studies on its biodegradation pathways are ongoing to ensure that its use aligns with sustainable development goals.

In conclusion, CAS No 1877514-07-2 represents a cutting-edge molecule with multifaceted applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to push the boundaries of modern chemistry and materials science.

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